molecular formula C16H26N2O3 B366513 (2,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine CAS No. 626208-33-1

(2,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine

Cat. No.: B366513
CAS No.: 626208-33-1
M. Wt: 294.39g/mol
InChI Key: QZMCJUMHUCXMBJ-UHFFFAOYSA-N
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Description

(2,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is a chemical compound of significant interest in pharmaceutical and organic chemistry research. This substance features a morpholine ring, a common motif in drug discovery known to contribute to pharmacological activity and metabolic stability . Its structural characteristics make it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of benzimidazole derivatives, which are recognized for their diverse biological activities . A key research application for building blocks like this is in the development of prodrugs. Specifically, amidine-containing drugs are known to face bioavailability challenges due to their cationic charge; one established strategy to overcome this is to convert the amidine group into an amidoxime, which acts as a prodrug with higher lipophilicity and better absorption . Researchers can utilize this amine in the synthesis of such amidoxime prodrugs, which are then metabolized in the body to release the active amidine compound, thereby enhancing the oral bioavailability of potential therapeutics . This reagent is provided for laboratory research purposes. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-19-15-5-4-14(16(12-15)20-2)13-17-6-3-7-18-8-10-21-11-9-18/h4-5,12,17H,3,6-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMCJUMHUCXMBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCCCN2CCOCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloromethylation of m-Dimethoxybenzene

The first step involves the chloromethylation of m-dimethoxybenzene (1,3-dimethoxybenzene) using paraformaldehyde and hydrochloric acid in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). The reaction proceeds under mild conditions (60–80°C for 4 hours), yielding 2,4-dimethoxybenzyl chloride with high selectivity. The mechanism involves electrophilic aromatic substitution, where the methylene chloride intermediate forms prior to chlorination.

Reaction Conditions:

  • Temperature: 60–80°C

  • Catalyst: Tetrabutylammonium bromide (5 mol%)

  • Yield: >90% (crude product)

Amination with Hexamethylenetetramine (Urotropine)

The second step converts 2,4-dimethoxybenzyl chloride to the target amine via reaction with hexamethylenetetramine (urotropine) and sodium iodide in ethanol. This method avoids hazardous reagents and achieves a 92% yield after purification.

Optimized Protocol:

  • Molar Ratio: 2,4-Dimethoxybenzyl chloride : NaI : Urotropine = 1:1:1

  • Solvent: Ethanol

  • Temperature: 20–40°C for 6 hours

  • Workup: Acidic hydrolysis followed by NaOH neutralization and ether extraction

Coupling of 2,4-Dimethoxybenzyl Chloride with 3-Morpholin-4-yl-propylamine

The final step involves the nucleophilic substitution of 2,4-dimethoxybenzyl chloride with 3-morpholin-4-yl-propylamine. This reaction is conducted in polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM), with triethylamine (TEA) as a base to neutralize HCl byproducts.

Procedure:

  • Reagents:

    • 2,4-Dimethoxybenzyl chloride (1 equiv)

    • 3-Morpholin-4-yl-propylamine (1.2 equiv)

    • TEA (1.5 equiv)

    • Solvent: THF or DCM

  • Conditions:

    • Temperature: 0–25°C (room temperature)

    • Time: 12–24 hours

    • Workup: Filtration to remove TEA·HCl, solvent evaporation, and column chromatography (silica gel, ethyl acetate/hexane)

  • Yield: 75–85% (estimated based on analogous reactions).

Alternative Synthetic Routes

Reductive Amination

While not explicitly documented in the cited sources, reductive amination between 2,4-dimethoxybenzaldehyde and 3-morpholin-4-yl-propylamine could theoretically yield the target compound. Sodium cyanoborohydride (NaBH3CN) in methanol or acetic acid is a common reagent system for such transformations.

Hypothetical Protocol:

  • Molar Ratio: Aldehyde : Amine : NaBH3CN = 1:1:1.5

  • Solvent: Methanol with 1% acetic acid

  • Yield: Potential 60–70% (inferred from similar amines)

Data Tables

Table 1: Comparison of Key Reaction Steps

StepReagents/ConditionsSolventTemperatureYieldSource
ChloromethylationParaformaldehyde, HCl, phase-transfer catalystH2O/CH2Cl260–80°C>90%
AminationUrotropine, NaI, HClEthanol20–40°C92%
Coupling3-Morpholin-4-yl-propylamine, TEATHF0–25°C75–85%

Table 2: Physicochemical Properties of Key Intermediates

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)
2,4-Dimethoxybenzyl chlorideC9H11ClO2186.63Not reported
3-Morpholin-4-yl-propylamineC7H16N2O144.22Not reported
Target compoundC16H26N2O3294.39Not reported

Challenges and Optimizations

Purification Difficulties

The target compound’s polarity necessitates advanced purification techniques. Column chromatography with ethyl acetate/hexane (1:3) effectively separates the product from unreacted amine and chloride.

Side Reactions

Competitive elimination (e.g., formation of styrene derivatives) may occur if excess base or elevated temperatures are used during coupling. Strict temperature control (0–25°C) mitigates this issue.

Scalability

The patented chloromethylation method is scalable to industrial levels due to its mild conditions and inexpensive reagents. In contrast, the coupling step requires careful stoichiometry to maintain cost efficiency.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃

    Reduction: LiAlH₄, sodium borohydride (NaBH₄)

    Substitution: Br₂, HNO₃

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Mechanism of Action

The mechanism of action of (2,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituents on Benzyl Key Properties
(2,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine C₁₆H₂₆N₂O₃* 294.39 (calc) 2,4-dimethoxy High polarity due to two methoxy groups; enhanced H-bonding and aqueous solubility .
(2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine C₁₄H₂₁ClN₂O 268.78 2-chloro Electron-withdrawing Cl reduces basicity; lower solubility in polar solvents.
(4-Allyloxy-3-methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine C₁₈H₂₈N₂O₃ 320.43 4-allyloxy, 3-methoxy Bulky allyloxy group increases steric hindrance; potential for reduced receptor binding.
(3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine C₁₅H₂₄N₂O₂ 264.36 3-methoxy Moderate polarity; simpler structure with one methoxy group.

Electronic and Steric Effects

  • Electron-Withdrawing Groups (Chloro): The 2-chloro analog exhibits reduced electron density, which may lower its solubility and alter binding affinity in hydrophobic environments .
  • Steric Effects: The allyloxy group in the 4-Allyloxy-3-methoxy derivative introduces steric bulk, which could hinder access to active sites in enzymes or receptors .

Solubility and Lipophilicity

  • The 2,4-dimethoxy derivative is predicted to have higher aqueous solubility than the chloro analog due to increased polarity.
  • The allyloxy-methoxy compound (C₁₈H₂₈N₂O₃) has a higher molecular weight and logP, suggesting greater lipophilicity compared to the dimethoxy variant .

Biological Activity

(2,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H26N2O3, with a molecular weight of approximately 294.39 g/mol. It consists of a benzyl moiety substituted with two methoxy groups at the 2 and 4 positions and a morpholine ring attached to a propyl chain. This specific arrangement enhances its lipophilicity and potentially increases bioavailability, making it an interesting candidate for various pharmacological applications .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
  • Antidepressant-like Effects : Similar compounds have shown efficacy in animal models of depression, indicating that this compound might also modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
  • Antibacterial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains, which could position it as a candidate for developing new antibacterial agents .

The exact mechanisms by which this compound exerts its effects are still under investigation. However, the following interactions have been noted:

  • Receptor Interactions : The methoxy groups and morpholine ring may interact with specific receptors or enzymes involved in neurotransmission and other biological processes.
  • Modulation of Neurotransmitter Systems : There is evidence suggesting that this compound can influence serotonin and dopamine receptor activity, which is crucial for mood regulation and cognitive functions .

Pharmacological Applications

The potential applications of this compound span several fields:

  • Neuropharmacology : Due to its neuroprotective and antidepressant-like effects.
  • Antibacterial Research : As a candidate for developing new antibiotics targeting resistant bacterial strains.
  • Medicinal Chemistry : For synthesizing derivatives that may enhance biological activity or modify pharmacokinetic properties.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
(2,5-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amineSimilar benzyl structure but different methoxy positionPotentially different receptor selectivity
(3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amineSimilar core structure; different substitution patternMay exhibit varied pharmacological profiles
(2,3-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amineClose structural analog; different methoxy locationsCould have distinct metabolic pathways

This table illustrates how slight variations in chemical structure can lead to significant differences in biological activity and therapeutic potential.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Neuroprotection : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in treating conditions like Alzheimer's disease.
  • Antibacterial Efficacy : In vitro tests showed that the compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentration (MIC) values were comparable to established antibiotics like azithromycin .

Q & A

Basic Synthesis and Purification

Q: What are the established synthetic routes for preparing (2,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine, and how do reaction conditions influence yield? A: The compound can be synthesized via alkylation of 2,4-dimethoxybenzylamine with 3-morpholinopropyl halides (e.g., chloride or bromide) under basic conditions (e.g., K₂CO₃ or NaH in DMF or THF). Optimization studies suggest that elevated temperatures (60–80°C) and inert atmospheres improve yields by minimizing side reactions like oxidation . Purification typically involves column chromatography (silica gel, eluting with EtOAc/hexane gradients) or recrystallization from ethanol/water mixtures. Impurity profiles should be monitored via HPLC or LCMS (e.g., Rt = 4.03 min in formic acid/MeCN systems) .

Advanced Optimization of Coupling Reactions

Q: How can catalytic systems or microwave-assisted synthesis enhance the efficiency of morpholine-propylamine coupling? A: Transition-metal catalysts (e.g., Pd/C or CuI) can accelerate nucleophilic substitution between benzylamines and alkyl halides, reducing reaction times from 24 hours to <6 hours . Microwave irradiation (100–120°C, 150 W) further improves selectivity by enabling rapid heating, suppressing decomposition of the morpholine ring. Yields exceeding 85% have been reported with these methods, though stoichiometric control of halide reagents remains critical to avoid dimerization .

Structural Characterization Techniques

Q: What analytical methods are most reliable for confirming the stereochemical purity of this compound? A: X-ray crystallography (via SHELXL ) is the gold standard for resolving stereochemistry. For solution-phase analysis, ¹H-¹³C HMBC NMR can confirm connectivity between the benzyl methoxy groups (δ 3.8–4.0 ppm) and the morpholine-propyl chain (δ 2.4–2.7 ppm). High-resolution mass spectrometry (HRMS-ESI) with <2 ppm mass error validates molecular formula integrity .

Biological Activity Profiling

Q: What in vivo models are suitable for evaluating this compound’s potential as a CRF1 receptor antagonist? A: Rodent models of alcohol dependence (e.g., post-dependent Wistar rats) are effective for testing CRF1 antagonism. Oral bioavailability (>90%) and brain penetration (measured via cerebellar membrane binding assays) should be prioritized. Doses of 1–10 mg/kg have shown efficacy in reversing alcohol-induced anxiety and self-administration behaviors .

Resolving Data Contradictions in Reactivity

Q: How can discrepancies in reported reaction outcomes (e.g., hydroxylation vs. alkylation) be systematically addressed? A: Contradictions often arise from solvent polarity or trace metal impurities. For example, polar aprotic solvents (DMF) favor SN2 mechanisms, while THF may promote elimination. Use of chelating agents (EDTA) during synthesis can mitigate metal-catalyzed side reactions. Comparative TLC and LCMS tracking at intermediate stages are recommended to isolate the source of variability .

Safety and Handling Protocols

Q: What precautions are essential for handling this compound in aqueous or oxidizing environments? A: The morpholine ring is susceptible to oxidation; avoid strong oxidizers (e.g., H₂O₂) unless intentional derivatization is intended. Use nitrile gloves and fume hoods to prevent dermal exposure. In case of spills, neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste. Fire hazards require CO₂ or dry chemical extinguishers .

Computational Modeling for Target Prediction

Q: Which in silico tools are effective for predicting binding affinities to neurological targets? A: Molecular docking (AutoDock Vina) with CRF1 receptor crystal structures (PDB: 4K5Y) can prioritize target engagement. DFT calculations (B3LYP/6-31G*) optimize geometry for MD simulations (GROMACS), predicting stability in lipid bilayer environments. ADMET predictors (SwissADME) assess blood-brain barrier penetration .

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